1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium
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Overview
Description
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyridinium ion, a carboxyphenyl group, and a hydroxyimino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, including the formation of the pyridinium ion and the introduction of the carboxyphenyl and hydroxyimino groups. Common synthetic routes may include:
Formation of the Pyridinium Ion: This step involves the reaction of pyridine with an appropriate alkylating agent under acidic conditions to form the pyridinium ion.
Introduction of the Carboxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a carboxyphenyl derivative reacts with the pyridinium ion.
Addition of the Hydroxyimino Group: The hydroxyimino group can be introduced through an oximation reaction, where a suitable oxime precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyimino group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM Chloride: A closely related compound with similar chemical properties.
2-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM: Another analog with slight structural variations.
Uniqueness
1-{[(2-CARBOXYPHENYL)CARBAMOYL]METHYL}-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14N3O4+ |
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Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-[[2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(10-18-7-3-4-11(9-18)8-16-22)17-13-6-2-1-5-12(13)15(20)21/h1-9H,10H2,(H2-,17,19,20,21,22)/p+1/b16-8+ |
InChI Key |
BEXNRVDDJGADNC-LZYBPNLTSA-O |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C[N+]2=CC=CC(=C2)/C=N/O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C[N+]2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
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